Heptanenitrile, 3-hydroxy-2,3-dimethyl-
Description
Heptanenitrile, 3-hydroxy-2,3-dimethyl- (C₉H₁₇NO) is a branched-chain nitrile featuring a hydroxyl group and two methyl substituents at positions 2 and 3 on a seven-carbon backbone. This compound belongs to the nitrile family, characterized by the presence of a cyano (-CN) group, which confers unique reactivity and polarity. For instance, lists "Heptanenitrile, 3-hydroxy-3-methyl" and "Butanenitrile, 3-hydroxy-2,3-dimethyl-" as related compounds, suggesting that substitution patterns and chain length significantly influence chemical behavior .
Properties
CAS No. |
831239-09-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17NO/c1-4-5-6-9(3,11)8(2)7-10/h8,11H,4-6H2,1-3H3 |
InChI Key |
IPAGSNRYZMHQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(C)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanenitrile, 3-hydroxy-2,3-dimethyl- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of heptanenitrile, 3-hydroxy-2,3-dimethyl- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Heptanenitrile, 3-hydroxy-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol is used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Heptanenitrile, 3-hydroxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanenitrile, 3-hydroxy-2,3-dimethyl- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxy and methyl groups can influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of Heptanenitrile, 3-hydroxy-2,3-dimethyl- with structurally similar compounds:
*Estimated based on structural analogs.
Key Observations:
- Chain Length : Longer chains (e.g., octanenitrile derivatives) exhibit higher molecular weights and likely lower solubility in polar solvents compared to shorter analogs like butanenitrile .
- For example, 3-hydroxy-3-methyloctanenitrile may have reduced reactivity due to steric shielding of the -OH group .
- Functional Groups: Replacing -OH with -NH₂ (as in 2-amino-2,3-dimethylbutanenitrile) increases basicity and alters toxicity profiles, as noted in EPA reports .
Physicochemical Behavior
- Boiling Points: Nitriles generally have higher boiling points than alcohols of comparable molecular weight due to strong dipole-dipole interactions. For instance, 3-Heptanol, 2,3-dimethyl- (C₉H₂₀O, MW 144.25) has a boiling point of ~195°C , whereas the target nitrile (MW ~155.24) may boil closer to 200–210°C, though experimental validation is needed.
- Solubility: The -OH group enhances water solubility compared to non-hydroxylated nitriles. However, the hydrophobic seven-carbon chain likely limits solubility, requiring polar aprotic solvents for reactions .
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